2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol
Description
2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a hydroxyl group at position 1 and methyl groups at positions 2 and 3 of the indene backbone. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. The compound’s structure combines the planar aromaticity of the indene ring with partial saturation (2,3-dihydro), making it a versatile scaffold for synthetic modifications. The methyl groups enhance steric bulk and hydrophobicity, influencing reactivity and physical properties compared to simpler derivatives .
Properties
CAS No. |
104174-47-2 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8,11-12H,1-2H3 |
InChI Key |
XETZEKWPNHTPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Substitution reactions typically involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various substituted indanones, indenes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The compound acts as an electron donor and can participate in redox reactions, influencing cellular processes and biochemical pathways. Its specific molecular targets and pathways are still under investigation, but it is known to affect enzyme activity and cellular signaling .
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of key structural and physical parameters is summarized below:
Notes:
- The dimethyl derivative’s higher molecular weight and steric hindrance reduce solubility in polar solvents compared to the parent compound .
- Halogenated derivatives (e.g., 5-chloro) exhibit distinct electronic effects, favoring electrophilic substitution at specific positions .
Reactivity Trends
- Steric Effects : The dimethyl derivative’s methyl groups hinder nucleophilic attack at positions 2 and 3, directing reactions to the aromatic ring or hydroxyl group .
- Electronic Effects : Halogenated analogs (e.g., 5-bromo, 5-chloro) undergo Friedel-Crafts acylation more readily due to electron-withdrawing effects .
Key Observations :
- The dimethyl derivative’s enhanced hydrophobicity may improve bioavailability in hydrophobic environments, making it relevant for pharmaceutical design .
- Controversies in stereochemical assignments of halo-dihydroindenols highlight the need for advanced analytical techniques (e.g., X-ray crystallography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
